Diethyl (hepta-1,6-dien-4-yl)propanedioate
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Overview
Description
Diethyl (hepta-1,6-dien-4-yl)propanedioate is an organic compound with the molecular formula C14H22O4 It is a diester derivative of propanedioic acid, featuring a hepta-1,6-dien-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (hepta-1,6-dien-4-yl)propanedioate typically involves the esterification of propanedioic acid with hepta-1,6-dien-4-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl (hepta-1,6-dien-4-yl)propanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functional derivatives.
Scientific Research Applications
Diethyl (hepta-1,6-dien-4-yl)propanedioate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (hepta-1,6-dien-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors and signaling pathways, exerting various biological effects.
Comparison with Similar Compounds
Diethyl (hepta-1,6-dien-4-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Diethyl fumarate: A diester of fumaric acid, known for its applications in polymer chemistry.
Diethyl succinate: A diester of succinic acid, used in the synthesis of pharmaceuticals and fragrances.
The uniqueness of this compound lies in its hepta-1,6-dien-4-yl group, which imparts distinct chemical properties and reactivity compared to other diesters.
Properties
CAS No. |
921926-37-6 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
diethyl 2-hepta-1,6-dien-4-ylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-5-9-11(10-6-2)12(13(15)17-7-3)14(16)18-8-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI Key |
DSCAFLCCLIIVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
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